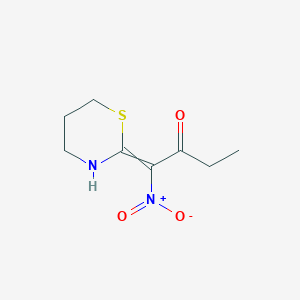
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one typically involves the reaction of appropriate nitroalkanes with thiazinane derivatives under controlled conditions. One common method involves the condensation of nitroethane with 1,3-thiazinane-2-thione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazinane derivatives.
Scientific Research Applications
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
- 1-Nitro-1-(1,3-thiazinan-2-ylidene)pentan-2-one
- 1-Nitro-1-(1,3-thiazinan-2-ylidene)hexan-2-one
Comparison: 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one is unique due to its specific chain length and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for further research and development.
Properties
CAS No. |
60516-81-6 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one |
InChI |
InChI=1S/C8H12N2O3S/c1-2-6(11)7(10(12)13)8-9-4-3-5-14-8/h9H,2-5H2,1H3 |
InChI Key |
KDTSSSBQLJEENW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=C1NCCCS1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















